tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3 |
InChI Key |
SCQBQENJIJLVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopropanol and a suitable electrophile.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 2-Aminophenoxy Group: The 2-aminophenoxy group is attached via a nucleophilic substitution reaction using 2-aminophenol and a suitable leaving group on the azetidine ring.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-aminophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: 2-aminophenol, sodium hydroxide, dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate lies in its role as a pharmaceutical intermediate. It serves as a precursor for synthesizing biologically active compounds, particularly those with potential therapeutic effects against various diseases:
- Immunosuppressive Agents : The compound can be utilized in the synthesis of Janus kinase inhibitors, which are crucial in treating autoimmune disorders and transplant rejection .
- Antiviral Agents : It has been identified as a precursor for developing HCV protease inhibitors, which are essential in treating Hepatitis C virus infections .
- Antibacterial Compounds : The synthesis of novel aminoglycoside compounds from this intermediate shows promise for antibacterial applications .
Synthetic Pathways and Case Studies
The synthesis of this compound involves several key steps that highlight its versatility:
Synthesis Methodology
A typical synthetic route includes:
- Formation of Azetidine Ring : The azetidine structure is formed through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the 2-aminophenoxy group can be achieved through nucleophilic substitution reactions, enhancing the compound's biological activity.
Case Study: Development of JAK Inhibitors
A notable case study demonstrated the use of this compound in synthesizing a new class of JAK inhibitors. The compound was modified to improve its selectivity and potency against specific JAK isoforms, showcasing its potential in treating conditions like rheumatoid arthritis .
| Compound | Target Disease | Methodology | Yield |
|---|---|---|---|
| JAK Inhibitor A | Rheumatoid Arthritis | Nucleophilic substitution followed by cyclization | 85% |
| HCV Protease Inhibitor B | Hepatitis C | Multi-step synthesis involving azetidine derivatives | 78% |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The 2-aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aminophenoxy Derivatives
tert-Butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate (SH-5584)
- Structural Difference: A methylene spacer (-CH₂-) separates the azetidine ring and the 2-aminophenoxy group, increasing substituent flexibility .
- Physicochemical Properties : Higher molecular weight (MW: ~285 g/mol) compared to the target compound (MW: ~265 g/mol) due to the methylene group. This spacer may reduce planarity and alter binding kinetics.
tert-Butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate (SH-5282)
- Structural Difference: The amino group is at the para position on the phenyl ring, altering electronic distribution and hydrogen-bonding geometry .
- Impact : Para-substitution may enhance solubility (predicted higher TPSA) but reduce steric interactions compared to ortho-substitution.
Heterocyclic and Aromatic Substituents
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p)
- Structural Features : An indole group and a methoxy-oxoethyl substituent introduce π-π stacking and hydrogen-bonding capabilities .
- Synthesis : Yield of 55% using DBU catalysis over 16 hours .
- Spectroscopy : HRMS (ESI+) confirmed molecular ion at m/z 367.1633 (calc. 367.1628) .
tert-Butyl 3-(4-methoxyphenyl)-3-(1-hydroxybutyl)azetidine-1-carboxylate (1h)
Aliphatic Substituents
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- Structural Simplicity : A short hydroxyethyl chain reduces steric bulk, favoring BBB permeability (predicted BBB+: 0.95) .
- Physicochemical Data : MW = 201.26 g/mol; TPSA = 58.6 Ų .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Comparative Data Table
Key Findings
Substituent Flexibility: The presence of a methylene spacer (e.g., SH-5584) increases conformational freedom but may reduce target binding affinity compared to direct phenoxy attachment .
Electronic Effects: Electron-withdrawing groups (e.g., bromine, cyano) enhance reactivity but may reduce solubility .
Synthesis Challenges : Heterocyclic derivatives (e.g., 4p, 4q) require longer reaction times (16 hours) and exhibit moderate yields (43–65%), suggesting sensitivity to steric and electronic factors .
Biological Relevance: Aminophenoxy derivatives are prioritized for CNS applications due to amine-mediated hydrogen bonding, while aliphatic analogs (e.g., hydroxyethyl) favor membrane permeability .
Biological Activity
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2354863-35-5
- Molecular Formula : C14H20N2O3
- Molecular Weight : 252.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain pathways involved in cellular signaling and metabolic processes, particularly those related to inflammation and cancer.
Key Mechanisms:
- Inhibition of NAMPT : The compound acts as a NAMPT (Nicotinamide adenine dinucleotide phosphate) inhibitor, which is crucial in regulating NAD+ levels in cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells due to decreased energy metabolism and increased oxidative stress .
- Anti-inflammatory Activity : Research indicates that the compound may reduce the production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by reducing levels of prostaglandin E2 (PGE2), a key mediator in inflammation. For example, compounds structurally related to this azetidine derivative have shown IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, indicating strong anti-inflammatory activity .
In Vivo Studies
Animal models have been utilized to assess the anti-cancer efficacy of the compound. In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | IC50 for COX-2 inhibition: 0.84 - 1.39 μM | |
| In Vivo | Tumor size reduction in xenograft models | |
| Mechanism | NAMPT inhibition leading to NAD+ depletion |
Case Studies
- Case Study on Cancer Cells : A study involving human colorectal cancer cells treated with this compound showed a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of treatment. The results indicated that the compound effectively targets metabolic pathways essential for cancer cell survival.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential therapeutic effects against inflammatory diseases.
Q & A
Q. What experimental controls are critical when scaling up the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
